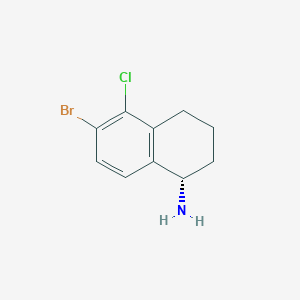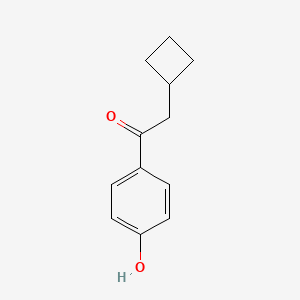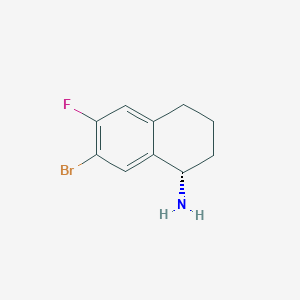
(S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound featuring both bromine and fluorine atoms on a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common route starts with the bromination and fluorination of a naphthalene derivative, followed by amination. The stereochemistry is controlled using chiral catalysts or starting materials.
Bromination and Fluorination: The naphthalene derivative undergoes selective bromination and fluorination. Reagents such as N-bromosuccinimide (NBS) and Selectfluor can be used under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.
Amination: The brominated and fluorinated intermediate is then subjected to amination using reagents like ammonia or amines in the presence of a catalyst to introduce the amine group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products depend on the specific reactions. For example, nucleophilic substitution can yield azides or nitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, it can be used in the synthesis of agrochemicals, dyes, and materials science applications due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(S)-7-Fluoro-6-iodo-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an iodine atom instead of bromine.
(S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
(S)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. The chiral nature of the compound also adds to its uniqueness, making it valuable for applications requiring enantioselectivity.
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(1S)-7-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
InChI Key |
RXZSPVNIWRKOMP-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)F)Br)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide](/img/structure/B13056521.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate](/img/structure/B13056525.png)
![methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056530.png)
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13056546.png)
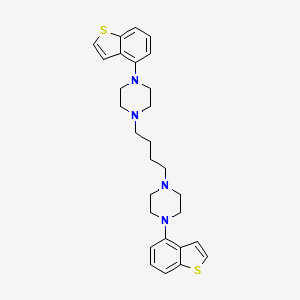
![4-chloro-N-[(7E)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B13056553.png)
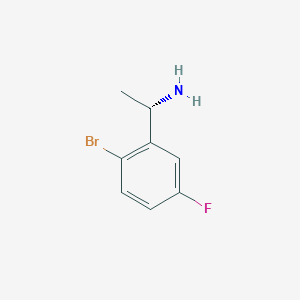
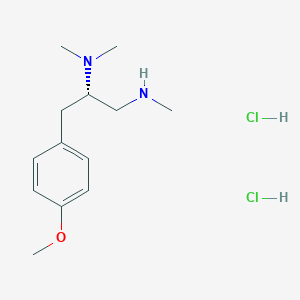
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056582.png)
![(E)-1-(2-methylpropane-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13056598.png)
methylidene}aminothiophene-2-carboxylate](/img/structure/B13056605.png)
![Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate](/img/structure/B13056609.png)
